4-(1-Acetylpiperazin-2-yl)benzoic acid
Overview
Description
4-(1-Acetylpiperazin-2-yl)benzoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of benzoic acid and piperazine, featuring a benzene ring attached to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Acetylpiperazin-2-yl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with N-acetylpiperazine under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with the presence of a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1-Acetylpiperazin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Acetylpiperazin-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Acetylpiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylpiperazin-1-yl)benzoic acid
- 4-(1-Methylpiperazin-2-yl)benzoic acid
- 4-(1-Benzylpiperazin-2-yl)benzoic acid
Uniqueness
4-(1-Acetylpiperazin-2-yl)benzoic acid stands out due to its specific acetyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(1-acetylpiperazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-8-12(15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGFQSTCDRYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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